An In-depth Technical Guide to (2-Ethyl-6-methylphenyl)methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (2-Ethyl-6-methylphenyl)methanamine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of (2-Ethyl-6-methylphenyl)methanamine, a substituted benzylamine with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data available for its close structural analogs and precursors. This approach provides a robust framework for researchers, scientists, and drug development professionals interested in this compound.
Core Molecular Attributes
(2-Ethyl-6-methylphenyl)methanamine is a primary benzylic amine characterized by an ethyl and a methyl substituent at the 2 and 6 positions of the phenyl ring, respectively. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H15N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| CAS Number | 750571-54-1 | [1] |
Plausible Synthetic Routes and Mechanistic Insights
While specific literature detailing the synthesis of (2-Ethyl-6-methylphenyl)methanamine is scarce, its structure lends itself to well-established synthetic methodologies in organic chemistry. The most logical and efficient approach is the reductive amination of 2-ethyl-6-methylbenzaldehyde.
Proposed Synthesis via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[2][3] This one-pot reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.
The proposed synthetic workflow is as follows:
Caption: Proposed synthesis of (2-Ethyl-6-methylphenyl)methanamine via reductive amination.
Experimental Protocol (Hypothetical):
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Imine Formation: To a solution of 2-ethyl-6-methylbenzaldehyde in a suitable solvent (e.g., methanol or ethanol), an excess of ammonia (in the form of ammonium chloride and a non-nucleophilic base, or as a solution in methanol) is added. The reaction is typically stirred at room temperature under weakly acidic conditions (pH 5-6) to facilitate imine formation.
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Reduction: A reducing agent is then introduced to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of the aldehyde.[4] Alternatively, catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.[5]
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Workup and Purification: Upon reaction completion, the mixture is worked up by quenching any remaining reducing agent and removing the solvent. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.
Causality of Experimental Choices:
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Weakly Acidic Conditions: The formation of the imine intermediate is acid-catalyzed. However, strongly acidic conditions would protonate the ammonia, rendering it non-nucleophilic. Therefore, a weakly acidic environment is optimal.
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Choice of Reducing Agent: The choice between a chemical reducing agent like NaBH3CN and catalytic hydrogenation depends on the scale of the reaction and the presence of other functional groups. NaBH3CN is convenient for smaller-scale laboratory syntheses, while catalytic hydrogenation is often preferred for larger-scale industrial applications due to its cost-effectiveness and cleaner workup.[4][5]
Predicted Physicochemical Properties and Reactivity
The physicochemical properties of (2-Ethyl-6-methylphenyl)methanamine can be inferred from its structure and by comparison with its precursor, 2-ethyl-6-methylaniline.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Similar to other simple benzylamines. |
| Boiling Point | Higher than 2-ethyl-6-methylaniline (231 °C) | The additional methylene group increases the molecular weight and likely the boiling point. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The presence of the amine group allows for some water solubility through hydrogen bonding, but the hydrophobic phenyl ring dominates. |
| Basicity | Weakly basic | The lone pair of electrons on the nitrogen atom can accept a proton. It is expected to be a stronger base than the corresponding aniline due to the absence of resonance delocalization of the lone pair into the aromatic ring. |
Reactivity:
The reactivity of (2-Ethyl-6-methylphenyl)methanamine is primarily dictated by the primary amine group. It is expected to undergo typical reactions of primary amines, such as:
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N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides to form secondary/tertiary amines and amides, respectively.
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Salt Formation: Reaction with acids to form the corresponding ammonium salts.
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Oxidation: Susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent used.
Potential Applications in Drug Development and Research
While direct applications of (2-Ethyl-6-methylphenyl)methanamine are not widely documented, its structural motif is present in various biologically active compounds, suggesting its potential as a valuable intermediate in pharmaceutical synthesis.[6]
Scaffold for Biologically Active Molecules
Substituted benzylamines are a common feature in a wide range of pharmaceuticals. The 2-ethyl-6-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule through steric and electronic effects. It can be a key building block for the synthesis of:
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Enzyme Inhibitors: The amine group can act as a hydrogen bond donor or acceptor, interacting with the active site of enzymes.
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Receptor Ligands: The aromatic ring and its substituents can engage in hydrophobic and van der Waals interactions with receptor binding pockets. The phenethylamine scaffold, a related structure, is prevalent in medicinal chemistry.[7]
Sources
- 1. 750571-54-1|(2-ethyl-6-methylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. Several Important Pharmaceutical Intermediates - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
